REACTION_CXSMILES
|
N[C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.N([O-])=O.[Na+].[BrH:19]>>[Br:19][C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1N=CC=2NC3=CC=CC=C3C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
copper-I-bromide
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated briefly in a steam bath
|
Type
|
EXTRACTION
|
Details
|
repeatedly extracted with a mixture
|
Type
|
CUSTOM
|
Details
|
The combined extracts are evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed (silica gel, methylene chloride/methanol=19:1)
|
Type
|
CUSTOM
|
Details
|
The main fraction crystallizes on treatment with ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
BrC=1N=CC=2NC3=CC=CC=C3C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |